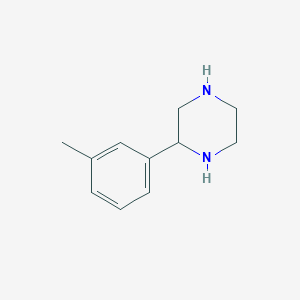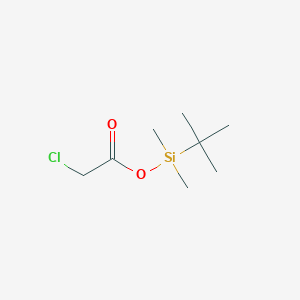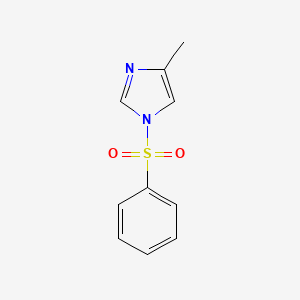
Gold, diméthyl(1,1,1-trifluoro-2,4-pentanedionato-κO,κO')-, (SP-4-3)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- is a gold complex compound. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of gold in a +3 oxidation state, coordinated with dimethyl and trifluoro-2,4-pentanedionato ligands.
Applications De Recherche Scientifique
Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique interaction with biological molecules.
Medicine: Explored for its anti-cancer properties, as gold complexes have shown promise in inhibiting the growth of cancer cells.
Industry: Utilized in the production of advanced materials and coatings due to its stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- typically involves the reaction of gold(III) chloride with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state gold complexes.
Substitution: Ligand substitution reactions can occur, where the trifluoro-2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) oxide, while reduction can produce gold(I) complexes. Substitution reactions result in new gold complexes with different ligands.
Mécanisme D'action
The mechanism by which Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The gold center can coordinate with sulfur and nitrogen atoms in biological molecules, altering their structure and function. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gold(III) chloride: Another gold complex with different ligands.
Gold(III) acetate: Similar in oxidation state but with acetate ligands.
Gold(III) bromide: Contains bromide ligands instead of trifluoro-2,4-pentanedionato.
Uniqueness
Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- is unique due to the presence of trifluoro-2,4-pentanedionato ligands, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where other gold complexes may not be as effective.
Propriétés
Numéro CAS |
63470-53-1 |
|---|---|
Formule moléculaire |
C7H11AuF3O2-2 |
Poids moléculaire |
381.12 g/mol |
Nom IUPAC |
carbanide;gold;(E)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C5H5F3O2.2CH3.Au/c1-3(9)2-4(10)5(6,7)8;;;/h2,9H,1H3;2*1H3;/q;2*-1;/b3-2+;;; |
Clé InChI |
IDXLXDMQFLQQPV-HZBIHQSRSA-N |
SMILES |
[CH3-].[CH3-].CC(=O)C=C(C(F)(F)F)[O-].[Au+3] |
SMILES isomérique |
[CH3-].[CH3-].C/C(=C\C(=O)C(F)(F)F)/O.[Au] |
SMILES canonique |
[CH3-].[CH3-].CC(=CC(=O)C(F)(F)F)O.[Au] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















